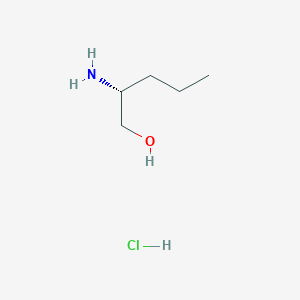

(R)-2-Aminopentan-1-ol hydrochloride

Description

Overview of Chiral Molecules in Synthetic Chemistry

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. nih.gov These non-superimposable mirror images are known as enantiomers. nih.gov Chirality arises in organic molecules typically when a carbon atom is bonded to four different substituents, creating a chiral center. longdom.org

The significance of chirality is profound, particularly in the pharmaceutical, agrochemical, and materials science industries. longdom.orgnumberanalytics.com Enantiomers of a chiral compound have identical physical properties, such as melting point and boiling point, but they can exhibit vastly different biological activities. longdom.org This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. One enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even toxic. This critical difference necessitates the development of methods for asymmetric synthesis, which is the selective production of a single enantiomer of a chiral compound. longdom.orgresearchgate.net Chiral catalysts and building blocks are central to achieving high levels of enantioselectivity in these synthetic processes. numberanalytics.com

The Role of Amino Alcohols as Chiral Building Blocks and Ligands

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. They are highly valued in organic chemistry for their dual functionality and inherent chirality. alfa-chemistry.com These compounds serve two primary roles in asymmetric synthesis: as chiral building blocks and as chiral ligands. westlake.edu.cnnih.gov

As chiral building blocks , amino alcohols are incorporated directly into the structure of a target molecule, transferring their stereochemical information. frontiersin.orgacs.org They are common structural motifs in a wide range of biologically active natural products and pharmaceutical agents. westlake.edu.cnacs.org The synthesis of complex chiral molecules can often be simplified by starting with a readily available, enantiomerically pure amino alcohol. acs.orgdiva-portal.org

As chiral ligands , amino alcohols are used to create a chiral environment around a metal center in catalytic reactions. rsc.orgacs.orgnih.gov The amino and hydroxyl groups can coordinate to a metal atom, forming a stable chelate complex. The stereochemistry of the amino alcohol ligand then directs the approach of reactants to the metal center, favoring the formation of one enantiomer of the product over the other. rsc.orgacs.org This strategy is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency. numberanalytics.com Furthermore, amino alcohols can be derivatized to enhance their effectiveness as ligands or to be used as chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction before being removed. diva-portal.org

Specific Contextualization of (R)-2-Aminopentan-1-ol hydrochloride within Chiral Chemistry

(R)-2-Aminopentan-1-ol, also known as D-Norvalinol, is a specific example of a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com Its structure contains a chiral center at the carbon atom bearing the amino group. The hydrochloride salt form, this compound, is often used for its improved stability and handling characteristics.

The utility of (R)-2-Aminopentan-1-ol stems from its enantiopure nature and the presence of two distinct functional groups, the primary amine and the primary alcohol. This dual functionality allows for selective chemical modifications, making it a versatile synthon for the construction of more complex chiral molecules. sigmaaldrich.com For instance, it can be used in the preparation of chiral auxiliaries, ligands for asymmetric catalysis, and as a starting material for the synthesis of pharmaceutical intermediates. sigmaaldrich.comsigmaaldrich.com An example of its application includes its use as a chiral building block to prepare a key intermediate, (R)-N-(p-toluenesulfonyl)-2-propylaziridine, which is utilized in the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane. sigmaaldrich.com It has also been used to prepare (R)-N-benzyloxycarbonyl-aminoaldehydes and (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a modulator of toll-like receptors. sigmaaldrich.com

Below are the physicochemical properties of (R)-2-Aminopentan-1-ol and its hydrochloride salt.

Physicochemical Properties of (R)-2-Aminopentan-1-ol

| Property | Value | Reference(s) |

|---|---|---|

| Synonym(s) | D-Norvalinol, (R)-(-)-2-Amino-1-pentanol | sigmaaldrich.com |

| Molecular Formula | C₅H₁₃NO | sigmaaldrich.com |

| Molecular Weight | 103.16 g/mol | sigmaaldrich.com |

| Melting Point | 44-48 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D −17° (c = 1 in chloroform) | sigmaaldrich.com |

| Appearance | Solid at room temperature |

| CAS Number | 80696-30-6 | sigmaaldrich.com |

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol | |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOPGOUAQOFPMZ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies of R 2 Aminopentan 1 Ol Hydrochloride

Chemoenzymatic Synthesis Approaches for (R)-2-Aminopentan-1-ol hydrochloride Precursors

Chemoenzymatic synthesis harnesses the high selectivity of enzymes to produce chiral compounds, often under mild and environmentally friendly conditions. mdpi.com For the synthesis of precursors to this compound, two primary enzymatic strategies are particularly relevant: the use of transaminases for the formation of the chiral amine and the application of lipases for the kinetic resolution of a racemic precursor.

Transaminases are capable of catalyzing the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.gov In a potential route to (R)-2-aminopentan-1-ol, an (R)-selective ω-transaminase could be employed to convert a suitable keto-alcohol precursor, such as 1-hydroxypentan-2-one, directly into (R)-2-aminopentan-1-ol. illinois.edu This method is advantageous as it can achieve high enantiomeric excess (ee) and relies on the regeneration of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in situ. nih.gov The development of both (S)- and (R)-selective ω-transaminases has significantly broadened the applicability of this technology in producing a wide range of chiral amines for the pharmaceutical and agrochemical industries. illinois.edu

Alternatively, lipases can be used in the kinetic resolution of a racemic mixture of a precursor to (R)-2-aminopentan-1-ol. jocpr.com For instance, a racemic mixture of 2-aminopentan-1-ol (B96186) can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted (R)-2-aminopentan-1-ol from its acylated (S)-counterpart. lookchem.com This method can yield both enantiomers with high optical purity, depending on the selectivity of the lipase (B570770) and the conversion point at which the reaction is stopped. jocpr.comlookchem.com

| Method | Enzyme Type | Precursor Substrate | Product | Key Advantages |

| Asymmetric Synthesis | (R)-selective ω-Transaminase | 1-Hydroxypentan-2-one | (R)-2-Aminopentan-1-ol | High enantioselectivity, direct formation of the desired enantiomer. nih.govillinois.edu |

| Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia) | Racemic 2-Aminopentan-1-ol | (R)-2-Aminopentan-1-ol and (S)-2-acetamidopentan-1-ol | Access to both enantiomers in high ee, use of robust and commercially available enzymes. lookchem.commdpi.com |

Asymmetric Hydrogenation Routes to Chiral Amino Alcohols

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. acs.org The enantioselective hydrogenation of α-amino ketones is a direct route to chiral vicinal amino alcohols like (R)-2-aminopentan-1-ol. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and ruthenium, with chiral phosphine (B1218219) ligands. acs.orgnih.gov

For the synthesis of (R)-2-aminopentan-1-ol, a precursor such as 2-aminopentan-1-one hydrochloride would be subjected to hydrogenation in the presence of a chiral catalyst. Ruthenium catalysts, particularly those of the type RuCl2(diphosphine)(1,2-diamine), have demonstrated high efficiency and enantioselectivity in the hydrogenation of amino ketones. acs.org Similarly, rhodium complexes with electron-donating phosphine ligands have been successfully employed for the asymmetric hydrogenation of α-primary and secondary amino ketones. nih.gov The choice of ligand is crucial for achieving high enantiomeric excess, with bidentate phosphines like BINAP and its derivatives being commonly used. youtube.com

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

| [Rh(cod)DuanPhos]BF4 | β-Amino Ketones | High | High | thieme-connect.de |

| RuCl2[(S)-xylbinap][(S)-daipen] | α-Amino Ketones | up to 97% | High | acs.org |

| Rhodium/Electron-donating Phosphines | α-Amino Ketones | Good | Good | nih.gov |

| Cobalt-based catalysts | α-Primary Amino Ketones | up to 99% | High | nih.gov |

Diastereoselective Synthesis Strategies Towards this compound

Diastereoselective synthesis strategies build upon existing stereocenters to create new ones with a defined relative stereochemistry. A common approach for synthesizing chiral amino alcohols like (R)-2-aminopentan-1-ol involves the diastereoselective addition of a nucleophile to a chiral imine or aldehyde derived from a readily available chiral starting material, often from the "chiral pool."

One such strategy involves the addition of an organometallic reagent to a chiral N-sulfinyl imine. For example, the addition of a propyl nucleophile (e.g., propylmagnesium bromide) to a chiral glyoxal-derived N-tert-butanesulfinimine could proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent reduction of the resulting intermediate would yield the desired amino alcohol. The addition of nucleophiles to N-sulfinyl imines is a well-established method for the asymmetric synthesis of a wide range of amine-containing compounds. acs.org

Another approach is the diastereoselective addition of an allenylzinc reagent to a chiral imine, which has been shown to proceed with very high diastereoselectivity. nih.gov The stereochemical outcome of the addition of allylic organometallic reagents to imines can be effectively controlled by a chiral moiety attached to the nitrogen atom. acs.org

| Strategy | Chiral Auxiliary/Starting Material | Key Transformation | Diastereomeric Ratio (d.r.) |

| N-Sulfinyl Imine Chemistry | N-tert-Butanesulfinamide | Diastereoselective addition of a metalloenamine to an aldehyde. acs.org | High |

| Chiral Imino Alcohol | Garner's aldehyde | Diastereoselective addition of allylmagnesium bromide to a chiral imino alcohol. acs.org | Good to High |

| Allenylzinc Addition | α-Chiral Imines | Diastereoselective addition of allenylzinc bromides. nih.gov | Very High |

Enantioselective Reductions in the Formation of this compound

Enantioselective reduction of prochiral ketones is a cornerstone of asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a highly effective method for producing chiral secondary alcohols with predictable stereochemistry and high enantioselectivity. alfa-chemistry.comwikipedia.org

To synthesize (R)-2-aminopentan-1-ol, the corresponding prochiral ketone, 2-aminopentan-1-one, would be the substrate. The CBS reduction involves the coordination of the ketone to the Lewis acidic boron of the catalyst, followed by the intramolecular transfer of a hydride from the borane complexed to the catalyst's nitrogen atom. nrochemistry.com The stereochemical outcome is dictated by the facial selectivity imposed by the chiral environment of the oxazaborolidine catalyst. Catalysts derived from chiral amino alcohols, such as those from proline, are commonly used. alfa-chemistry.com The in-situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane has been shown to be a practical and reliable method. nih.govorganic-chemistry.org

| Catalyst System | Ketone Substrate | Borane Source | Enantiomeric Excess (ee) |

| (S)-CBS-Oxazaborolidine | Prochiral Ketones | BH3·THF | >95% |

| In-situ generated Oxazaborolidine from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Aromatic and Aliphatic Ketones | Borane | up to 98% |

| Oxazaborolidines from new chiral amino alcohols | Prochiral Ketones | Borane | High |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. rroij.comijnrd.org When applied to the synthesis of this compound, these principles favor methods that are catalytic, atom-economical, and minimize waste and the use of hazardous substances. acs.org

Atom Economy: Asymmetric hydrogenation and direct amination using transaminases are highly atom-economical as they involve the addition of H2 or NH3, respectively, with minimal byproduct formation. acs.orgrsc.org In contrast, classical resolutions and syntheses involving stoichiometric chiral auxiliaries often have lower atom economies.

Catalysis: All the discussed stereoselective methods—chemoenzymatic, asymmetric hydrogenation, and enantioselective reduction—rely on catalytic processes. Catalytic methods are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of the catalyst to generate large quantities of the product. acs.org

Reduction of Derivatives: Chemoenzymatic methods and direct asymmetric hydrogenation of unprotected amino ketones are advantageous as they can reduce or eliminate the need for protecting groups, thereby shortening the synthetic sequence and reducing waste. nih.gov For instance, the use of transaminases can directly convert a keto-alcohol to the desired amino alcohol in a single step. mdpi.com

| Synthetic Method | Key Green Chemistry Principles Adhered To |

| Chemoenzymatic Synthesis | Use of renewable feedstocks (enzymes), catalysis, often performed in aqueous media (safer solvents), high selectivity reduces byproducts (waste prevention). mdpi.comacs.org |

| Asymmetric Hydrogenation | High atom economy, catalysis, often high efficiency and turnover numbers. acs.orgacs.org |

| Diastereoselective Synthesis | Can be less atom-economical if a stoichiometric chiral auxiliary is used and not recycled. |

| Enantioselective Reduction (CBS) | Catalytic, but uses borane reagents which can be hazardous. The in-situ generation of the catalyst can improve practicality. organic-chemistry.org |

Advanced Synthetic Transformations Involving R 2 Aminopentan 1 Ol Hydrochloride As a Substrate

N-Functionalization and Protecting Group Strategies for (R)-2-Aminopentan-1-ol hydrochloride

The primary amine group in (R)-2-aminopentan-1-ol is a key site for synthetic elaboration. Its nucleophilicity allows for a range of N-functionalization reactions, including acylation, alkylation, and sulfonylation. These transformations are fundamental for incorporating the chiral aminopentanol moiety into larger, more complex molecules.

A critical aspect of synthesizing with (R)-2-aminopentan-1-ol is the strategic use of protecting groups for the amine functionality. The choice of protecting group is crucial and depends on the reaction conditions of subsequent steps and the desired final product. Common protecting groups for primary amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. The Boc group, for instance, is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions, making it a versatile choice. Its removal is generally achieved under mild acidic conditions.

Another widely used protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group. ug.edu.pl The Fmoc group is notably labile to basic conditions, often removed with a solution of piperidine (B6355638) in a suitable solvent, while remaining stable to acidic and hydrogenolysis conditions. ug.edu.pl This orthogonal stability compared to acid-labile groups like Boc allows for selective deprotection strategies in multi-step syntheses. ug.edu.pl

The trifluoroacetyl group (Tfa) is another option for amine protection, which can be removed under alkaline conditions. ug.edu.pl For specific applications requiring highly acid-sensitive protection, trityl (Trt) and its derivatives, like monomethoxytrityl (Mmt), offer protection that can be cleaved under very mild acidic conditions. ug.edu.pl

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules derived from (R)-2-aminopentan-1-ol, enabling chemists to selectively functionalize different parts of the molecule without unintended side reactions.

O-Functionalization and Derivatization at the Hydroxyl Group of this compound

The primary hydroxyl group of (R)-2-aminopentan-1-ol offers another avenue for synthetic modification. This functional group can undergo a variety of reactions, including esterification, etherification, and conversion to leaving groups for subsequent nucleophilic substitution.

Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst or a coupling agent. This transformation is useful for introducing new functionalities or for protecting the hydroxyl group during reactions at the amine.

Etherification, the formation of an ether linkage, can be accomplished through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, other methods like Mitsunobu reaction can be employed for the formation of ethers under milder conditions.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at this position.

Selective functionalization of the hydroxyl group in the presence of the amine often requires the prior protection of the more nucleophilic amine group, as discussed in the previous section. This strategic protection and deprotection sequence is a cornerstone of synthetic chemistry involving bifunctional compounds like (R)-2-aminopentan-1-ol.

Formation of Cyclic Derivatives Incorporating this compound Skeleton

The bifunctional nature of (R)-2-aminopentan-1-ol makes it an excellent precursor for the synthesis of various heterocyclic compounds. The intramolecular reaction between the amino and hydroxyl groups, or their derivatives, can lead to the formation of five-membered rings with defined stereochemistry.

A prominent class of cyclic derivatives synthesized from 1,2-amino alcohols are oxazolidinones. wikipedia.org These heterocycles are valuable as chiral auxiliaries in asymmetric synthesis, famously demonstrated by the Evans oxazolidinones. wikipedia.orgsigmaaldrich.com The synthesis of oxazolidinones from (R)-2-aminopentan-1-ol can be achieved by reacting it with phosgene (B1210022) or its equivalents, such as diethyl carbonate or urea, often under basic conditions or with microwave assistance to improve reaction times and yields. organic-chemistry.orgnih.gov The resulting (R)-4-propyl-1,3-oxazolidin-2-one retains the stereochemical information from the starting material and can be used to direct stereoselective reactions.

The general synthesis of oxazolidinones involves the reaction of an ethanolamine (B43304) with a carbonyl source. wikipedia.org For instance, treatment of an amino alcohol with ethyl carbonate and a base can lead to the formation of the corresponding oxazolidin-2-one. nih.gov Microwave-assisted methods have been shown to significantly reduce reaction times for the synthesis of these chiral auxiliaries. nih.gov

Beyond oxazolidinones, other cyclic structures can be formed. For example, reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. The ability to form these rigid cyclic structures is crucial for their application as chiral ligands or auxiliaries, where the fixed conformation of the ring system effectively transfers stereochemical information during a reaction. The synthesis of related cyclic structures, such as oxazolines from trans-aminoindanol, highlights the versatility of amino alcohols in forming heterocyclic systems. nih.gov

Multi-Component Reactions Utilizing this compound as a Chiral Partner

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The use of chiral components in MCRs can lead to the synthesis of enantiomerically enriched products. (R)-2-Aminopentan-1-ol, with its inherent chirality, can serve as a valuable chiral partner in such reactions.

One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com When a chiral amine like (R)-2-aminopentan-1-ol is used, it can induce diastereoselectivity in the formation of the Ugi product. The initial condensation of the amine with the aldehyde forms a chiral imine, which then reacts with the isocyanide and the carboxylate to generate a complex, stereochemically defined product. mdpi.com The efficiency and diversity-oriented nature of the Ugi reaction make it a highly attractive method for generating libraries of chiral compounds. mdpi.com

The Passerini reaction, another important MCR, involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound. While the classic Passerini reaction does not directly involve an amine, variations and tandem reactions can incorporate amino alcohol-derived components.

The incorporation of (R)-2-aminopentan-1-ol or its derivatives in MCRs provides a direct route to complex chiral molecules from simple starting materials. This approach is highly valued in medicinal chemistry and drug discovery for the rapid generation of new chemical entities with potential biological activity. mdpi.com

R 2 Aminopentan 1 Ol Hydrochloride As a Chiral Ligand in Asymmetric Catalysis

Design Principles for Chiral Ligands Derived from (R)-2-Aminopentan-1-ol hydrochloride

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure and its mode of coordination to a metal center. (R)-2-Aminopentan-1-ol provides a versatile and stereochemically defined platform for ligand design. The primary design principles revolve around the strategic modification of its amino and hydroxyl functionalities to create bidentate or polydentate ligands capable of forming stable and well-defined chiral environments around a metal ion.

Key design strategies include:

N-Functionalization: The primary amine group is a common site for modification. It can be transformed into secondary or tertiary amines, amides, sulfonamides, or incorporated into heterocyclic systems like oxazolines or imidazoles. These modifications allow for the fine-tuning of the steric and electronic properties of the ligand. For instance, the introduction of bulky substituents on the nitrogen atom can create a more sterically demanding chiral pocket, enhancing enantioselectivity.

O-Functionalization: The hydroxyl group can be converted into an ether or used as an anchor point for introducing other coordinating groups, such as phosphines. The formation of phosphinite or phosphoramidite (B1245037) ligands from amino alcohols is a well-established strategy for creating P,N-ligands, which have proven to be highly effective in a variety of metal-catalyzed reactions.

Backbone Modification: While the pentyl chain provides a simple aliphatic backbone, more complex ligands can be designed by incorporating this chiral amino alcohol unit into larger, more rigid structures. This can help to restrict conformational flexibility and improve the transmission of chirality.

P-Chiral Phosphine (B1218219) Synthesis: The amino group can be a handle to direct the synthesis of P-chiral phosphine ligands, which are a class of ligands known for their high performance in asymmetric catalysis. researchgate.netru.nl

The combination of the stereocenter at the C2 position with the versatile amino and hydroxyl groups allows for the creation of a diverse library of chiral ligands from (R)-2-aminopentan-1-ol. The choice of functionalization strategy is dictated by the specific requirements of the catalytic reaction, including the nature of the metal center and the substrate.

Applications in Asymmetric Transfer Hydrogenation Catalysis

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. This reaction typically employs a transition metal catalyst, commonly ruthenium or iridium, with a chiral ligand, and a hydrogen donor such as isopropanol (B130326) or formic acid. The chiral ligand is crucial for controlling the stereochemical outcome of the reaction.

While a vast number of chiral ligands have been developed for ATH, including those derived from other amino alcohols, specific and detailed research findings on the application of ligands derived directly from this compound in this reaction are not extensively reported in the scientific literature. However, the principles of ATH are well-illustrated by catalysts derived from structurally similar amino alcohols. For instance, ruthenium(II) complexes bearing ligands derived from other chiral 1,2-amino alcohols have been shown to be highly effective catalysts for the ATH of aromatic ketones. nih.govresearchgate.net

To illustrate the typical performance of such catalysts, the table below presents data for the asymmetric transfer hydrogenation of acetophenone (B1666503) using a ruthenium catalyst with a ligand derived from a different chiral amino alcohol.

| Entry | Chiral Ligand Source | Substrate | Conversion (%) | ee (%) | Ref |

| 1 | (1S,2R)-2-Amino-1,2-diphenylethanol | Acetophenone | >99 | 97 (S) | nih.gov |

| 2 | L-Valine | Acetophenone | - | 95 (R) | tcichemicals.com |

| 3 | L-Proline | Tetralone | >99 | 99 (S) | rsc.org |

Utility in Enantioselective Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with excellent enantiocontrol. mdpi.comnih.gov The stereochemical outcome of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. Ligands derived from chiral amino alcohols, particularly those that can be converted into P,N or N,N-bidentate ligands, are of significant interest in this area.

Detailed studies specifically employing ligands derived from this compound in palladium-catalyzed AAA are not prominently featured in published research. The field is largely dominated by other classes of ligands such as those based on BINOL, Trost's DACH ligands, and phosphine-oxazoline (PHOX) ligands. mdpi.comnih.govbuchler-gmbh.com Nevertheless, the structural features of (R)-2-aminopentan-1-ol make it a viable candidate for the synthesis of ligands for this transformation.

The following table provides representative data for the palladium-catalyzed asymmetric allylic alkylation of a standard substrate using well-established chiral ligands to demonstrate the typical efficacy of such catalytic systems.

| Entry | Chiral Ligand | Nucleophile | Yield (%) | ee (%) | Ref |

| 1 | (R,R)-Trost Ligand | Dimethyl malonate | 95 | >98 | mdpi.com |

| 2 | (S)-BINAP | Diethyl malonate | 98 | 94 | mdpi.com |

| 3 | Glucosamide-based phosphine | Dimethyl malonate | - | 96 (S) | mdpi.com |

Role in Asymmetric Aldol (B89426) and Mannich Type Reactions

The asymmetric aldol and Mannich reactions are fundamental carbon-carbon bond-forming reactions that provide access to chiral β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. These products are key building blocks for a wide range of natural products and pharmaceuticals. The development of catalytic and enantioselective versions of these reactions has been a major focus of research, with both metal-based and organocatalytic systems showing great promise.

While proline and its derivatives are well-known organocatalysts for these transformations, the use of other amino alcohol-derived catalysts is also an active area of investigation. researchgate.net However, there is a lack of specific reports on the application of ligands or catalysts derived from this compound in asymmetric aldol and Mannich reactions. The research literature tends to focus on catalysts derived from other chiral sources. researchgate.netbuu.ac.th

To provide context on the performance of chiral catalysts in these reactions, the table below shows results for asymmetric aldol and Mannich reactions catalyzed by other well-established systems.

| Reaction Type | Catalyst/Ligand Source | Substrate Aldehyde | Substrate Ketone/Imine | dr | ee (%) | Ref |

| Aldol | cis-1-Amino-2-hydroxyindan | Benzaldehyde | Propiophenone | >99:1 | >99 | buu.ac.th |

| Mannich | Proline | p-Nitrobenzaldehyde | Acetone & p-Anisidine | - | 94 | ru.nl |

| Mannich | Dinuclear Zinc Complex | Dpp-imine | Hydroxyacetophenone | 19:1 (anti) | 98 | buu.ac.th |

Development of this compound-Metal Complexes for Stereocontrol

The ability of a chiral ligand to induce stereoselectivity is fundamentally linked to the structure and properties of its metal complex. The amino and hydroxyl groups of (R)-2-aminopentan-1-ol and its derivatives can coordinate to a variety of transition metals, including ruthenium, rhodium, iridium, palladium, and copper, to form well-defined chiral complexes. The stereocontrol exerted by these complexes is a function of the chelate ring size, the steric bulk of the substituents on the ligand, and the electronic properties of the donor atoms.

The formation of stable five- or six-membered chelate rings upon coordination of a bidentate ligand derived from (R)-2-aminopentan-1-ol to a metal center creates a rigid chiral environment that can effectively differentiate between the prochiral faces of a substrate. For instance, P,N-ligands derived from this amino alcohol could form complexes with palladium(II) that are active in asymmetric allylic alkylation, or with rhodium(I) for asymmetric hydrogenation.

While the synthesis and characterization of metal complexes with a wide array of amino alcohols have been reported, specific studies detailing the synthesis and catalytic applications of metal complexes derived from this compound are sparse in the current literature. The development and investigation of such complexes represent a potential area for future research in the field of asymmetric catalysis. The principles of stereocontrol by metal complexes are general, and it is anticipated that ligands from (R)-2-aminopentan-1-ol would follow these established concepts.

R 2 Aminopentan 1 Ol Hydrochloride As a Chiral Auxiliary and Organocatalyst

Integration of (R)-2-Aminopentan-1-ol hydrochloride in Chiral Auxiliary Strategies

The primary application of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. For a 1,2-amino alcohol like (R)-2-aminopentan-1-ol, a common strategy involves its conversion into a cyclic derivative, such as an oxazolidinone or a formamide, which is then attached to the substrate.

The integration process would typically involve the following steps:

Formation of the Auxiliary Derivative: (R)-2-Aminopentan-1-ol would first be reacted to form a more robust cyclic structure. For instance, reaction with phosgene (B1210022) or a phosgene equivalent would yield the corresponding (R)-4-propyl-oxazolidin-2-one. This transformation locks the stereocenter and provides a functional group for attachment to the substrate.

Attachment to Substrate: The resulting oxazolidinone can then be N-acylated with an acyl chloride or anhydride (B1165640) of the substrate carboxylic acid. This covalent linkage creates a chiral, acylated oxazolidinone.

Diastereoselective Reaction: The substrate, now attached to the chiral auxiliary, undergoes a reaction where the stereochemistry is controlled by the auxiliary. The propyl group at the C4 position of the oxazolidinone would sterically hinder one face of the enolate formed from the acyl group, forcing an incoming electrophile to attack from the less hindered face.

Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product. This is often achieved through hydrolysis (e.g., with aqueous lithium hydroxide) or reduction (e.g., with lithium borohydride), which regenerates the chiral auxiliary for potential reuse and yields the enantiomerically enriched product.

Asymmetric Induction in Reactions Mediated by this compound Auxiliaries

Table 1: Hypothetical Asymmetric Induction using an (R)-4-Propyl-oxazolidin-2-one Auxiliary

| Reaction Type | Substrate | Electrophile | Expected Major Diastereomer | Expected Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Alkylation | Propionyl Imide | Benzyl bromide | (2'S, 4R) | >95% |

| Aldol (B89426) Reaction | Acetyl Imide | Isobutyraldehyde | (2'R, 3'S, 4R) | >90% |

| Michael Addition | Acryloyl Imide | Diethyl malonate | (2'R, 4R) | >90% |

Organocatalytic Applications of this compound Derivatives

Derivatives of (R)-2-aminopentan-1-ol have potential as organocatalysts, where the catalyst itself is a small, chiral organic molecule. The bifunctional nature of 1,2-amino alcohols, possessing both a basic amino group and an acidic/hydrogen-bonding hydroxyl group, makes them suitable for activating substrates in various asymmetric transformations.

Research on simple primary β-amino alcohols as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes has shown promising results. While not specifically (R)-2-aminopentan-1-ol, a structurally related catalyst, (R)-2-amino-3-methyl-butan-1-ol, has been studied. These catalysts operate through a proposed dual-activation mechanism.

Mechanism of Stereoselectivity in Organocatalytic Systems Featuring this compound

The stereoselectivity in organocatalytic reactions mediated by 1,2-amino alcohols is believed to arise from the formation of a well-organized transition state involving the catalyst and the reactants. In the case of a Michael addition, the proposed mechanism is as follows:

Enamine/Iminium Formation: The primary amine of the catalyst can react with a carbonyl group of the substrate (e.g., the β-keto ester) to form a chiral enamine or iminium ion.

Hydrogen Bonding: The hydroxyl group of the catalyst can form a hydrogen bond with the nitro group of the nitroalkene, orienting it in a specific conformation.

Stereocontrolled Attack: The enamine then attacks one face of the activated nitroalkene. The stereochemistry of the catalyst dictates the facial selectivity of this attack, leading to the preferential formation of one enantiomer of the product. The steric bulk of the catalyst's side chain (in this case, a propyl group) would play a crucial role in shielding one face of the transition state assembly.

This dual activation, combining covalent catalysis (enamine formation) and non-covalent interaction (hydrogen bonding), is a powerful strategy in organocatalysis for achieving high levels of enantioselectivity.

Mechanistic Investigations of Reactions Involving R 2 Aminopentan 1 Ol Hydrochloride

Elucidation of Transition States in (R)-2-Aminopentan-1-ol hydrochloride-Mediated Reactions

The determination of transition state (TS) structures is fundamental to understanding the stereochemical outcome of reactions guided by chiral auxiliaries like (R)-2-Aminopentan-1-ol. In a typical application, the amino alcohol would be temporarily attached to a prochiral substrate, directing the approach of a reagent to one of the two enantiotopic faces.

The elucidation of these transient structures relies heavily on computational chemistry. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a primary tool. For a hypothetical reaction, such as the alkylation of an enolate derived from an amide of (R)-2-Aminopentan-1-ol, researchers would model the potential transition states. These models would explore different conformations of the chelated intermediate and the trajectory of the incoming electrophile.

Key Computational Parameters for Transition State Modeling:

| Parameter | Description | Typical Methods/Basis Sets |

| Geometry Optimization | Locating the lowest energy arrangement of atoms for both the ground state and transition state. | B3LYP, M06-2X |

| Frequency Calculation | Confirms a structure as a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). | 6-31G(d), def2-SVP |

| Energy Calculation | Determines the relative energies of different transition states to predict the favored reaction pathway. | CBS-QB3, G4MP2 |

| Solvent Effects | Accounts for the influence of the solvent on the reaction energetics, often crucial for accuracy. | PCM, SMD |

By comparing the calculated activation energies of the competing diastereomeric transition states (one leading to the (R,R) product and the other to the (R,S) product), a prediction of the major stereoisomer can be made. This energy difference is directly related to the enantiomeric excess observed experimentally.

Kinetic Studies of Stereoselective Processes Employing this compound

Kinetic studies provide experimental data that complements computational modeling, offering insights into the reaction rates and the factors that influence them. For a reaction mediated by (R)-2-Aminopentan-1-ol, kinetic analysis would aim to quantify the rate of formation of the diastereomeric products.

A common technique is in-situ reaction monitoring using spectroscopic methods like NMR or IR spectroscopy. By tracking the concentration of reactants and products over time, rate constants can be determined. For instance, in a kinetic resolution process where (R)-2-Aminopentan-1-ol selectively reacts with one enantiomer of a racemic substrate, the relative rates of reaction for the two enantiomers (k_fast and k_slow) can be measured. The selectivity factor (s = k_fast / k_slow) is a key metric of the reaction's efficiency.

Hypothetical Kinetic Data for a Resolution Process:

| Time (min) | Concentration of Substrate A (M) | Concentration of Substrate B (M) |

| 0 | 0.100 | 0.100 |

| 10 | 0.085 | 0.098 |

| 20 | 0.072 | 0.096 |

| 30 | 0.061 | 0.094 |

| 60 | 0.038 | 0.089 |

From such data, the rate law of the reaction can be derived, providing information on the molecularity of the rate-determining step. Furthermore, kinetic isotope effect (KIE) studies, where an atom in the substrate is replaced by its heavier isotope, can pinpoint which bonds are being broken or formed in the transition state.

Spectroscopic Analysis of Reactive Intermediates with this compound

The direct observation of reactive intermediates is a powerful tool for confirming a proposed reaction mechanism. In reactions involving (R)-2-Aminopentan-1-ol, intermediates are often transient and present in low concentrations, requiring sensitive spectroscopic techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates. vulcanchem.com For example, if the amino alcohol forms a charged complex with a metal catalyst or a protonated intermediate, ESI-MS can capture and identify these species. vulcanchem.com By coupling ESI-MS with tandem mass spectrometry (MS/MS), these captured ions can be fragmented to provide structural information.

Low-temperature NMR spectroscopy is another valuable method. By running a reaction at temperatures low enough to slow down the decomposition of an intermediate, it may be possible to accumulate it to a concentration detectable by NMR, allowing for its full structural characterization. For instance, a lithium enolate formed from an amide of (R)-2-Aminopentan-1-ol might be stable enough at -78 °C to be observed.

Common Spectroscopic Techniques for Intermediate Analysis:

| Technique | Information Provided | Applicability |

| ESI-MS | Mass-to-charge ratio of ionic intermediates. vulcanchem.com | Ideal for charged species in organometallic or organocatalytic cycles. vulcanchem.com |

| Low-Temperature NMR | Detailed structural information (connectivity, stereochemistry). | For intermediates with sufficient stability at reduced temperatures. |

| Cryo-IR Spectroscopy | Vibrational frequencies of functional groups within the intermediate. | Can be used in matrix isolation to study highly reactive species. |

| UV-Vis Spectroscopy | Detection of chromophoric intermediates, such as charge-transfer complexes. | Useful for conjugated systems or complexes with metal ions. |

Stereochemical Models Explaining Enantioselectivity Induced by this compound

To rationalize the stereochemical outcome of a reaction, chemists develop stereochemical models. These models are simplified representations of the key transition state that highlight the steric and electronic interactions responsible for facial discrimination.

For (R)-2-Aminopentan-1-ol, a common application would be its conversion into a chiral oxazolidine (B1195125) or an amide, which then directs a subsequent reaction. A widely accepted model for such systems involves the formation of a rigid, chelated ring structure.

Consider the addition of an organometallic reagent (R'-M) to a ketone attached to an auxiliary derived from (R)-2-Aminopentan-1-ol. A plausible model would involve the formation of a five- or six-membered chelate ring involving the oxygen of the carbonyl group and the nitrogen or oxygen of the auxiliary coordinating to the metal of the reagent. The propyl group at the chiral center of the auxiliary would adopt a pseudo-equatorial position to minimize steric hindrance. This arrangement would effectively block one face of the carbonyl, forcing the nucleophile (R') to attack from the less hindered face, thereby leading to a high degree of stereoselectivity.

Example of a Stereochemical Model:

A simplified model for 1,2-asymmetric induction would be based on the work of Cram, Felkin, and Anh. The auxiliary creates a sterically demanding environment around the reactive center. The largest group (propyl) on the chiral auxiliary orients itself anti-periplanar to the incoming nucleophile to minimize steric repulsion, while the medium and small groups dictate the precise trajectory of attack. The rigidity of the intermediate, often enhanced by chelation, is key to the effectiveness of the stereochemical control.

Computational Chemistry and Theoretical Studies of R 2 Aminopentan 1 Ol Hydrochloride

Molecular Modeling of (R)-2-Aminopentan-1-ol hydrochloride Conformations and Interactions

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are instrumental in exploring the conformational space of flexible molecules like this compound. These methods allow for the identification of low-energy conformers and the analysis of intramolecular interactions that govern its three-dimensional structure.

The conformational landscape of this compound is primarily dictated by the torsional angles around the C-C and C-O bonds of its backbone. The presence of the amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. In the protonated hydrochloride form, the ammonium (B1175870) group can act as a hydrogen bond donor to the hydroxyl group's oxygen atom.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | ~60° (gauche) | 0.0 | Intramolecular H-bond (NH3+...OH) |

| B | ~180° (anti) | 1.5 | Steric minimization |

| C | ~-60° (gauche) | 2.1 | --- |

Note: This table is illustrative and based on general principles of amino alcohol conformational analysis. Actual values would require specific calculations.

DFT Calculations on Reaction Pathways Involving this compound

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. researchgate.net It is particularly valuable for mapping out reaction pathways and calculating the activation energies of transition states, providing a deeper understanding of reaction mechanisms.

For this compound, DFT calculations can be employed to study various reactions, such as its use as a chiral auxiliary or ligand in asymmetric synthesis. For example, in a reaction where the amino or hydroxyl group acts as a nucleophile, DFT can model the approach of the reactants, the formation of the transition state, and the subsequent product formation. chemrxiv.org

A key aspect of such studies is the identification of the transition state structure and its associated energy, which corresponds to the reaction's activation barrier. By comparing the activation energies of different possible pathways, one can predict the most likely reaction mechanism. While specific DFT studies on the reaction pathways of this compound are not prevalent, research on other chiral amino alcohols demonstrates the power of this approach. researchgate.netchemrxiv.org

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Pathway 1 | Nucleophilic attack by the amino group | 15.2 |

| Pathway 2 | Nucleophilic attack by the hydroxyl group | 18.5 |

| Pathway 3 | Concerted mechanism | 22.1 |

Note: This table presents hypothetical data to illustrate the application of DFT in studying reaction pathways.

Prediction of Stereoselectivity Based on Computational Analysis of this compound Systems

A significant application of computational chemistry in the context of chiral molecules like this compound is the prediction of stereoselectivity in asymmetric reactions. rsc.orgarxiv.orgarxiv.org When this compound is used as a chiral ligand or catalyst, it can influence the formation of one stereoisomer of the product over another.

Computational methods, particularly DFT, can be used to model the transition states leading to the different stereoisomeric products. The difference in the calculated free energies of these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the reaction. rsc.org A lower energy transition state corresponds to the major product isomer.

This predictive capability is highly valuable in the rational design of catalysts and the optimization of reaction conditions for achieving high stereoselectivity. rsc.org While specific predictive studies for this compound are not widely published, the methodology has been successfully applied to a variety of chiral systems. arxiv.orgarxiv.org

Table 3: Hypothetical Correlation of Calculated Energy Differences with Predicted Stereoselectivity

| Reaction | ΔΔG‡ (kcal/mol) (TS_R - TS_S) | Predicted Enantiomeric Excess (ee %) |

| A | -1.4 | 90% (R) |

| B | -0.7 | 50% (R) |

| C | 0.0 | 0% (racemic) |

| D | 1.0 | 68% (S) |

Note: This table illustrates the relationship between the calculated energy difference of transition states and the predicted stereoselectivity of a reaction.

Ligand-Metal Binding Energy Calculations for this compound Complexes

The amino and hydroxyl groups of (R)-2-Aminopentan-1-ol make it an effective bidentate ligand for coordinating with metal ions. acs.orgnih.govacs.org Computational chemistry provides a means to quantify the strength of these interactions through the calculation of ligand-metal binding energies.

DFT and other high-level quantum mechanical methods can be used to model the geometry of the metal complex and to calculate the energy released upon the formation of the coordinate bonds. This binding energy is a crucial parameter for understanding the stability and reactivity of the complex. acs.orgnih.gov

Factors such as the nature of the metal ion, its oxidation state, and the coordination environment all influence the binding energy. By computationally screening different metal ions, it is possible to predict which will form the most stable complexes with (R)-2-Aminopentan-1-ol. Such studies are important for applications in catalysis, where the metal complex is often the active catalytic species. nih.gov

Table 4: Hypothetical Calculated Binding Energies for (R)-2-Aminopentan-1-ol with Various Metal Ions

| Metal Ion | Coordination Number | Calculated Binding Energy (kcal/mol) |

| Cu(II) | 4 | -45.2 |

| Ni(II) | 4 | -41.8 |

| Zn(II) | 4 | -38.5 |

| Pd(II) | 4 | -55.7 |

Note: This table provides hypothetical binding energies to demonstrate the type of data obtained from such computational studies.

Advanced Analytical Methodologies for the Characterization of R 2 Aminopentan 1 Ol Hydrochloride and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS) of Derived Compounds

Spectroscopic methods are indispensable for the structural elucidation of new chemical entities derived from (R)-2-Aminopentan-1-ol. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For a hypothetical derivative, such as an N-acetylated version of (R)-2-Aminopentan-1-ol, the expected chemical shifts provide a detailed picture of the molecular environment of each nucleus. In ¹H NMR, the protons of the pentyl chain, the aminopentanol backbone, and the newly introduced acetyl group would exhibit characteristic chemical shifts and coupling patterns. Similarly, ¹³C NMR provides information on each carbon atom in the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for N-acetyl-(R)-2-aminopentan-1-ol in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (acetyl) | 2.05 (s, 3H) | 23.2 |

| CH₃ (pentyl) | 0.92 (t, 3H) | 14.1 |

| CH₂ (pentyl) | 1.30-1.55 (m, 4H) | 19.0, 34.5 |

| CH (chiral center) | 4.10 (m, 1H) | 54.5 |

| CH₂OH | 3.55 (dd, 1H), 3.70 (dd, 1H) | 65.8 |

| NH | 6.50 (d, 1H) | - |

Note: This is a representative table with plausible chemical shifts. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-2-Aminopentan-1-ol hydrochloride would show characteristic absorption bands for the O-H, N-H, and C-H bonds. Upon derivatization, for instance, through acylation of the amino group, new characteristic peaks, such as the amide C=O stretch, would appear, confirming the chemical transformation.

Table 2: Characteristic IR Absorption Frequencies for (R)-2-Aminopentan-1-ol Derivatives

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| N-H (amine salt) | Stretching | 2800-3200 (broad) |

| C-H (alkyl) | Stretching | 2850-2960 |

| N-H (amide) | Stretching | 3250-3400 |

| C=O (amide) | Stretching | 1630-1680 |

| C-N | Stretching | 1020-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base. The fragmentation of aminopentanol derivatives often involves characteristic losses of small neutral molecules like water, ammonia, or side chains. For instance, α-cleavage next to the amino group is a common fragmentation pathway for amino alcohols.

A study on the fragmentation of ketamine analogues, which also contain a 2-aminocycloalkanone structure, showed characteristic fragmentation pathways involving the cleavage of the carbon bond alpha to the amine and subsequent losses. nih.gov Similar pathways can be expected for derivatives of (R)-2-aminopentan-1-ol.

Chromatographic Methods for Enantiomeric Purity Assessment (Chiral HPLC, GC)

The assessment of enantiomeric purity is crucial for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For amino alcohols like (R)-2-Aminopentan-1-ol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective. wiley.comyakhak.orgsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov In some cases, derivatization of the amino and/or hydroxyl group is performed to enhance the interaction with the CSP and improve resolution. yakhak.orgresearchgate.net

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity of (R)-2-Aminopentan-1-ol

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (R)-enantiomer | ~ 8.5 min |

| Expected Retention Time (S)-enantiomer | ~ 10.2 min |

Note: This table presents a hypothetical but typical set of conditions for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. nih.govgcms.cz Derivatization is often necessary to increase the volatility and improve the chiral recognition of amino alcohols. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropenyl chloroformate. Cyclodextrin-based chiral stationary phases are widely used for the GC separation of enantiomers. mdpi.comresearchgate.net The separation is based on the differential inclusion of the enantiomeric derivatives into the chiral cavity of the cyclodextrin.

X-ray Crystallography of this compound Derivatives and Metal Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While obtaining suitable crystals of the hydrochloride salt itself can be challenging, derivatization can facilitate crystallization. Of particular interest is the formation of metal complexes. The amino and hydroxyl groups of (R)-2-Aminopentan-1-ol and its derivatives are excellent ligands for a variety of metal ions, forming well-defined coordination complexes that are often amenable to crystallization.

The crystal structure of such a complex would unambiguously confirm the (R)-configuration of the aminopentanol ligand and provide detailed information about bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov This information is invaluable for understanding the stereochemical influence of the chiral ligand in applications such as asymmetric catalysis.

Table 4: Hypothetical Crystallographic Data for a Copper(II) Complex of an N-salicylidene-(R)-2-aminopentan-1-ol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 9.5, b = 12.3, c = 18.7 |

| Bond Length (Cu-N) (Å) | 1.98 |

| Bond Length (Cu-O) (Å) | 1.92 |

| Coordination Geometry | Square Planar |

| Flack Parameter | 0.02(3) |

Note: This table illustrates plausible crystallographic data for a hypothetical metal complex. The Flack parameter, being close to zero, would confirm the absolute configuration.

Circular Dichroism Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. coriolis-pharma.comspringernature.com It is a powerful tool for the rapid confirmation of the absolute configuration of a compound in solution. Enantiomers give mirror-image CD spectra. For an amino acid or amino alcohol, the CD spectrum is typically characterized by a Cotton effect (a positive or negative peak) in the far-UV region (around 200-240 nm), which arises from the n → σ* transition of the non-bonding electrons of the amino group. nih.gov

For this compound, a specific Cotton effect is expected. The corresponding (S)-enantiomer would exhibit a Cotton effect of equal magnitude but opposite sign. This makes CD spectroscopy a quick and effective method to verify the stereochemical integrity of the compound.

Table 5: Expected Circular Dichroism Data for the Enantiomers of 2-Aminopentan-1-ol (B96186)

| Enantiomer | Wavelength (λₘₐₓ, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-2-Aminopentan-1-ol | ~ 215 | Positive |

Note: The sign of the Cotton effect is a key indicator of the stereochemistry.

Future Research Directions and Emerging Applications of R 2 Aminopentan 1 Ol Hydrochloride

Development of Novel (R)-2-Aminopentan-1-ol hydrochloride Derivatives for Enhanced Catalytic Performance

The core structure of (R)-2-Aminopentan-1-ol serves as a valuable starting point for the design and synthesis of a new generation of chiral ligands and organocatalysts. Future research is expected to focus on the strategic modification of its amino and hydroxyl groups to fine-tune the steric and electronic properties of the resulting catalysts, thereby enhancing their performance in asymmetric transformations.

Key areas of development include the synthesis of Schiff bases, amides, and phosphine-containing derivatives. The condensation of the primary amine with various substituted salicylaldehydes can yield a library of chiral Schiff base ligands. These ligands, upon complexation with transition metals like titanium, vanadium, or copper, are anticipated to be effective catalysts for reactions such as asymmetric cyanohydrin synthesis, aldol (B89426) reactions, and Michael additions. The electronic properties of the salicylaldehyde (B1680747) can be systematically varied to modulate the Lewis acidity of the metal center, directly impacting catalytic activity and enantioselectivity.

Furthermore, acylation of the amino group or etherification of the hydroxyl group can introduce bulky substituents that create a more defined chiral pocket around the catalytic center. This is crucial for achieving high levels of stereocontrol in reactions involving prochiral substrates. For instance, derivatization with bulky groups is a common strategy to improve the enantioselectivity of catalysts in asymmetric additions of organozinc reagents to aldehydes. polyu.edu.hk

| Derivative Type | Potential Catalytic Application | Anticipated Enhancement |

| Chiral Schiff Base Ligands | Asymmetric Cyanohydrin Synthesis, Aldol Additions | Enhanced Lewis acidity and defined chiral environment |

| N-Acylated Derivatives | Asymmetric Transfer Hydrogenation | Increased steric bulk for improved stereocontrol |

| O-Etherified Derivatives | Asymmetric Alkylation | Modified solubility and catalyst stability |

| Chiral Oxazaborolidines | Asymmetric Ketone Reduction | Predictable stereochemical outcomes |

The development of these novel derivatives of this compound holds the promise of creating highly efficient and selective catalysts for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Exploration of this compound in Unconventional Reaction Media

The use of unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), is a rapidly growing area in green chemistry. nih.govacademie-sciences.fracademie-sciences.fr These solvents offer several advantages over traditional organic solvents, including low volatility, high thermal stability, and the potential for catalyst recycling. academie-sciences.fracademie-sciences.fr Future research will likely explore the application of this compound and its derivatives as catalysts in these novel media.

The unique properties of ILs and DESs can significantly influence the outcome of a chemical reaction. For instance, the high polarity and structured nature of these solvents can enhance the rate and selectivity of certain catalytic transformations. nih.gov In the context of catalysis with this compound derivatives, these media could lead to improved enantioselectivities and easier separation of the catalyst from the reaction mixture.

| Reaction Medium | Potential Advantages for this compound Catalysis | Research Focus |

| Ionic Liquids (ILs) | Enhanced catalyst stability, potential for catalyst recycling, tunable solvent properties. nih.gov | Solubility and performance of derivatives, catalyst recycling efficiency. |

| Deep Eutectic Solvents (DESs) | Biodegradability, low cost, simple preparation. academie-sciences.fracademie-sciences.fr | Compatibility with catalytic reactions, influence on enantioselectivity. |

| Supercritical Fluids (e.g., scCO₂) | Facile product separation, green solvent. | Phase behavior and catalytic activity under supercritical conditions. |

The exploration of this compound in these unconventional media could unlock new possibilities for developing more sustainable and efficient catalytic processes.

Integration of this compound in Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgrsc.org The use of microreactors and packed-bed reactors offers numerous benefits, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.com Future research will focus on integrating catalysts derived from this compound into continuous flow systems.

Chiral amino alcohols and their derivatives are well-suited for immobilization on solid supports, which is a key step for their application in continuous flow catalysis. nih.gov this compound can be covalently anchored to various materials, such as polymers or silica (B1680970) gel, to create heterogeneous catalysts. These solid-supported catalysts can then be packed into a column reactor, allowing for the continuous conversion of reactants into the desired chiral products.

The development of robust and recyclable heterogeneous catalysts from this compound is a critical area of investigation. The stability of the immobilized catalyst under continuous operation will be a key performance indicator. The application of these flow systems can be envisioned for a variety of asymmetric transformations, leading to more efficient and sustainable manufacturing processes. rsc.orgnih.gov

| Flow Reactor Type | Immobilization Strategy | Potential Reaction | Key Advantages |

| Packed-Bed Reactor | Covalent attachment to polystyrene resin | Asymmetric addition of diethylzinc | Ease of product separation, catalyst reusability. nih.gov |

| Microreactor | Functionalization of inner channel walls | Enantioselective reduction of ketones | Precise control of reaction parameters, enhanced safety. acs.orgmdpi.com |

| Membrane Reactor | Entrapment within a polymeric membrane | Kinetic resolution of racemic mixtures | Integrated reaction and separation. |

The integration of this compound-based catalysts into continuous flow systems represents a significant step towards the modernization of chiral synthesis.

Potential in Materials Science and Polymer Chemistry as a Chiral Modifier

The introduction of chirality into polymers can lead to materials with unique optical, mechanical, and recognition properties. rsc.org this compound presents an exciting opportunity as a chiral modifier for the synthesis of novel functional polymers. Its bifunctional nature allows it to be incorporated into polymer backbones or to be attached as a pendant group.

One promising research avenue is the use of (R)-2-Aminopentan-1-ol as a chiral initiator or monomer in polymerization reactions. For example, it could be used to initiate the ring-opening polymerization of cyclic esters, leading to the formation of chiral polyesters. Alternatively, it could be derivatized into a vinyl monomer and copolymerized with achiral monomers to introduce chirality along the polymer chain. acs.org

Furthermore, (R)-2-Aminopentan-1-ol and its derivatives can be used to modify the surface of existing polymers or inorganic materials. This surface functionalization can create chiral stationary phases for enantioselective chromatography or materials with specific recognition capabilities for chiral molecules. The development of helical polymers induced by chiral side chains derived from amino alcohols is another area of active research. rsc.org

| Application Area | Method of Incorporation | Resulting Material Property |

| Chiral Polymers | As a chiral monomer in polymerization. acs.org | Optical activity, helical structures. rsc.org |

| Chiral Stationary Phases | Covalent attachment to silica or polymer support. | Enantioselective separation capabilities. |

| Chiral Sensors | Surface modification of nanoparticles or films. | Specific recognition of chiral analytes. |

The use of this compound as a chiral modifier is a promising strategy for the creation of advanced materials with tailored properties for a wide range of applications, from separation science to smart materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Aminopentan-1-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify stereochemistry and functional groups. Compare chemical shifts with literature data (e.g., trans-2-aminocyclopentanol hydrochloride analogs) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Validate against certified reference standards .

- Elemental Analysis : Confirm Cl content via ion chromatography or potentiometric titration .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 hazard) .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC and mass spectrometry.

- Humidity Sensitivity : Expose to 75% relative humidity; assess hygroscopicity and hydrolysis using Karl Fischer titration .

- Light Exposure : UV-vis spectroscopy to detect photodegradation products (e.g., amine oxidation to nitro derivatives) .

Q. What computational approaches predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding affinities to target receptors (e.g., GPCRs) using force fields like AMBER or CHARMM.

- Docking Studies : Utilize AutoDock Vina to predict ligand-receptor interactions, focusing on hydrogen bonding with hydroxyl and amine groups .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and metabolic pathways .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClNO) and rule out isotopic interference .

- Collaborative Analysis : Share raw data with specialized labs (e.g., synchrotron facilities) for advanced techniques like solid-state NMR .

Q. What strategies optimize the enantiomeric resolution of this compound in complex mixtures?

- Methodological Answer :

- Chiral Stationary Phases : Use columns coated with cyclodextrin derivatives or cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .

- Derivatization : React with chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance chromatographic resolution .

- Enzymatic Assays : Employ enantioselective enzymes (e.g., lipases) to kinetically resolve racemic mixtures .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.